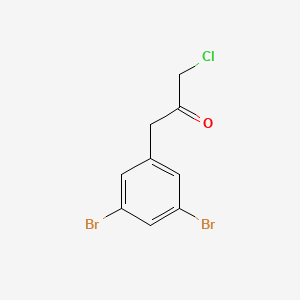
1-Chloro-3-(3,5-dibromophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(3,5-dibromophenyl)propan-2-one is a halogenated ketone with the molecular formula C9H7Br2ClO and a molecular weight of 326.41 g/mol . This compound is characterized by the presence of chlorine and bromine atoms attached to a phenyl ring and a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 1-Chloro-3-(3,5-dibromophenyl)propan-2-one typically involves the halogenation of a precursor compound. One common method is the reaction of 3-(3,5-dibromophenyl)propan-2-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-(3,5-dibromophenyl)propan-2-one+SOCl2→this compound+SO2+HCl
Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-3-(3,5-dibromophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides. For example, reaction with an amine can yield the corresponding amine derivative.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Applications De Recherche Scientifique
1-Chloro-3-(3,5-dibromophenyl)propan-2-one is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(3,5-dibromophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that contribute to its biological effects.
Comparaison Avec Des Composés Similaires
1-Chloro-3-(3,5-dibromophenyl)propan-2-one can be compared with other halogenated ketones, such as:
1-Chloro-1-(3,5-diformylphenyl)propan-2-one: This compound has formyl groups instead of bromine atoms, which affects its reactivity and applications.
This compound: Similar in structure but with different halogenation patterns, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H7Br2ClO |
|---|---|
Poids moléculaire |
326.41 g/mol |
Nom IUPAC |
1-chloro-3-(3,5-dibromophenyl)propan-2-one |
InChI |
InChI=1S/C9H7Br2ClO/c10-7-1-6(2-8(11)4-7)3-9(13)5-12/h1-2,4H,3,5H2 |
Clé InChI |
KPJNTOVLMBFNMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Br)Br)CC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


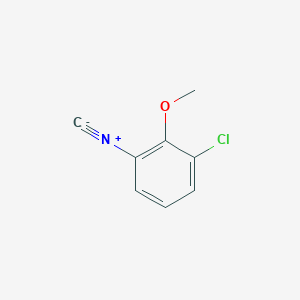
![2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13520951.png)
![tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride](/img/structure/B13520952.png)
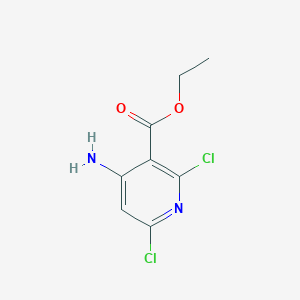

![Ethyl 1-aminospiro[2.5]octane-6-carboxylate](/img/structure/B13520980.png)
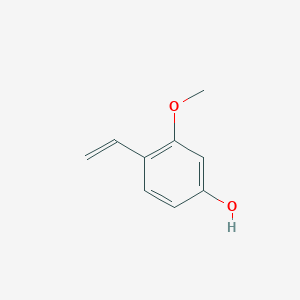
![sodium3-[2-(dimethylamino)-N-methylacetamido]propanoate](/img/structure/B13520991.png)
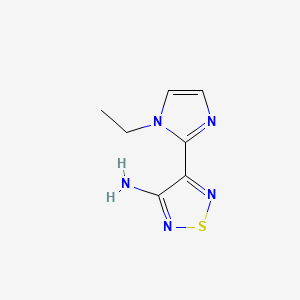
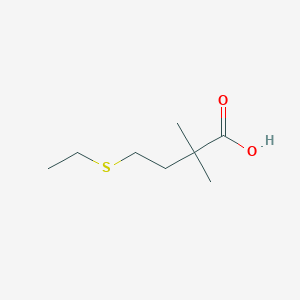
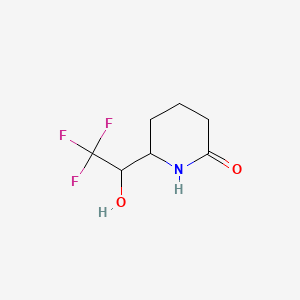
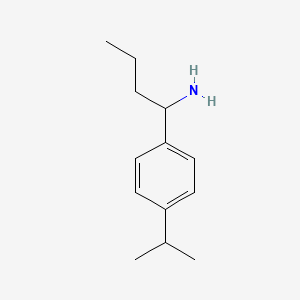
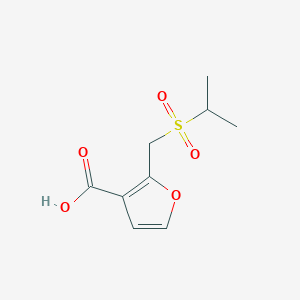
![2-Amino-3-[3,4-bis(benzyloxy)phenyl]propanamide](/img/structure/B13521026.png)
